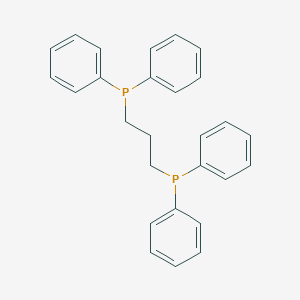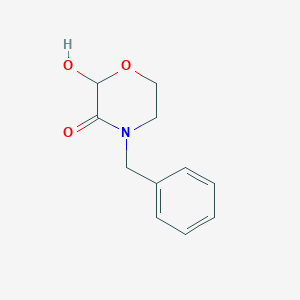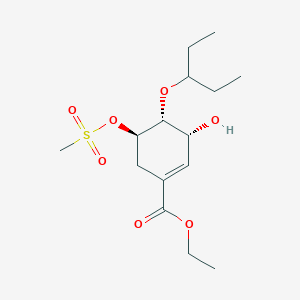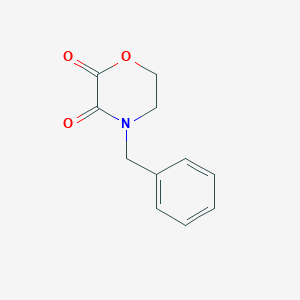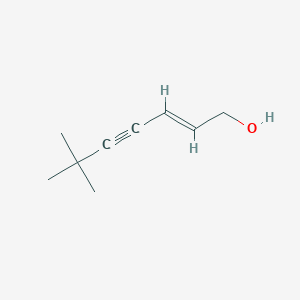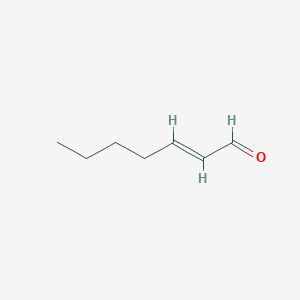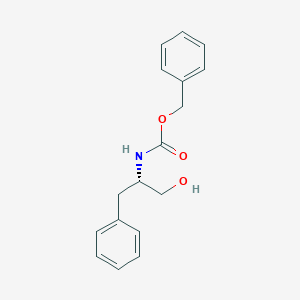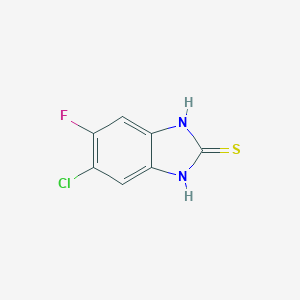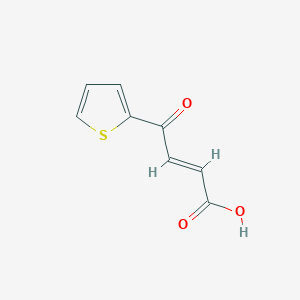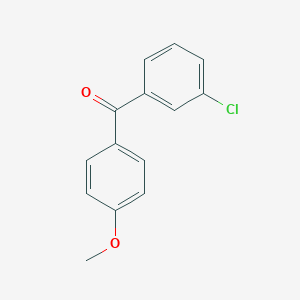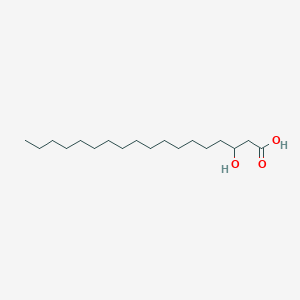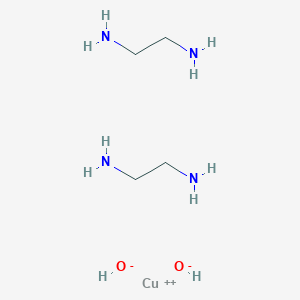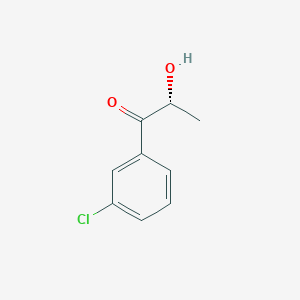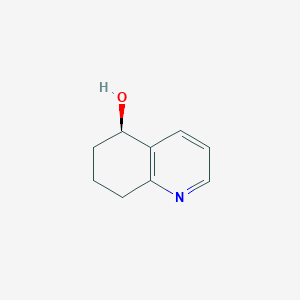
(5R)-5,6,7,8-tetrahydroquinolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5,6,7,8-tetrahydroquinolin-5-ol, also known as THQ, is a naturally occurring compound found in certain plants. It has gained attention in recent years due to its potential use in scientific research applications.
Mecanismo De Acción
(5R)-5,6,7,8-tetrahydroquinolin-5-ol acts on various cellular pathways, including the Nrf2-Keap1 pathway, which regulates antioxidant and detoxification responses, and the NF-κB pathway, which regulates inflammation and immune responses. (5R)-5,6,7,8-tetrahydroquinolin-5-ol has also been shown to modulate the activity of certain enzymes, including tyrosine hydroxylase and monoamine oxidase.
Efectos Bioquímicos Y Fisiológicos
(5R)-5,6,7,8-tetrahydroquinolin-5-ol has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It has also been shown to increase levels of certain neurotransmitters, such as dopamine and serotonin, and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5R)-5,6,7,8-tetrahydroquinolin-5-ol in lab experiments is its natural origin, which may reduce the risk of toxicity and side effects compared to synthetic compounds. However, (5R)-5,6,7,8-tetrahydroquinolin-5-ol's potency and stability may vary depending on its source and preparation method, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for (5R)-5,6,7,8-tetrahydroquinolin-5-ol research, including further studies of its neuroprotective effects and its potential use in treating neurodegenerative disorders. (5R)-5,6,7,8-tetrahydroquinolin-5-ol may also have applications in cancer research, as it has been shown to have anti-tumor properties. Additionally, further studies on (5R)-5,6,7,8-tetrahydroquinolin-5-ol's mechanism of action and its interactions with other compounds may provide insights into its potential use as a therapeutic agent.
Métodos De Síntesis
(5R)-5,6,7,8-tetrahydroquinolin-5-ol can be synthesized through a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Other methods include the reduction of quinoline or the use of a palladium-catalyzed reaction.
Aplicaciones Científicas De Investigación
(5R)-5,6,7,8-tetrahydroquinolin-5-ol has shown potential as a research tool in various fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have neuroprotective effects, as well as anti-inflammatory and antioxidant properties. (5R)-5,6,7,8-tetrahydroquinolin-5-ol has also been studied for its potential use in treating Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
150737-70-5 |
|---|---|
Nombre del producto |
(5R)-5,6,7,8-tetrahydroquinolin-5-ol |
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
(5R)-5,6,7,8-tetrahydroquinolin-5-ol |
InChI |
InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2/t9-/m1/s1 |
Clave InChI |
LANQCUHPUQHIAO-SECBINFHSA-N |
SMILES isomérico |
C1C[C@H](C2=C(C1)N=CC=C2)O |
SMILES |
C1CC(C2=C(C1)N=CC=C2)O |
SMILES canónico |
C1CC(C2=C(C1)N=CC=C2)O |
Sinónimos |
5-Quinolinol,5,6,7,8-tetrahydro-,(5R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)
